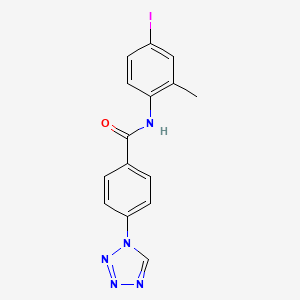![molecular formula C20H17ClN2O3 B4655390 3-[(4-chlorophenoxy)methyl]-N-(6-methoxy-3-pyridinyl)benzamide](/img/structure/B4655390.png)
3-[(4-chlorophenoxy)methyl]-N-(6-methoxy-3-pyridinyl)benzamide
Vue d'ensemble
Description
3-[(4-chlorophenoxy)methyl]-N-(6-methoxy-3-pyridinyl)benzamide, also known as PCLX-001, is a chemical compound that has been studied for its potential use in scientific research. It is a benzamide derivative that has been shown to have several interesting properties that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 3-[(4-chlorophenoxy)methyl]-N-(6-methoxy-3-pyridinyl)benzamide is not fully understood, but it is believed to involve the inhibition of several different enzymes and signaling pathways that are involved in cell growth and survival. It has been shown to inhibit the activity of several different kinases, including AKT, mTOR, and ERK, which are all involved in cell growth and survival.
Biochemical and Physiological Effects:
3-[(4-chlorophenoxy)methyl]-N-(6-methoxy-3-pyridinyl)benzamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the growth of new blood vessels), and the modulation of several different signaling pathways that are involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(4-chlorophenoxy)methyl]-N-(6-methoxy-3-pyridinyl)benzamide in lab experiments is its broad-spectrum activity against several different types of cancer cells. In addition, it has been shown to have potential as a treatment for neurodegenerative diseases, which makes it an interesting candidate for further investigation in this area. However, one of the limitations of using 3-[(4-chlorophenoxy)methyl]-N-(6-methoxy-3-pyridinyl)benzamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Orientations Futures
There are several future directions for research on 3-[(4-chlorophenoxy)methyl]-N-(6-methoxy-3-pyridinyl)benzamide, including the investigation of its potential as a treatment for other types of cancer, the optimization of its synthesis and formulation for use in drug discovery, and the further elucidation of its mechanism of action. In addition, there is potential for the development of 3-[(4-chlorophenoxy)methyl]-N-(6-methoxy-3-pyridinyl)benzamide as a therapeutic agent for neurodegenerative diseases, which is an area of research that is of great interest to many scientists.
Applications De Recherche Scientifique
3-[(4-chlorophenoxy)methyl]-N-(6-methoxy-3-pyridinyl)benzamide has been studied for its potential use in several areas of scientific research, including cancer research, neuroscience, and drug discovery. It has been shown to have activity against several different types of cancer cells, including breast, lung, and colon cancer cells. In addition, it has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-N-(6-methoxypyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-25-19-10-7-17(12-22-19)23-20(24)15-4-2-3-14(11-15)13-26-18-8-5-16(21)6-9-18/h2-12H,13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJVSCGKBZIQFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenoxy)methyl]-N-(6-methoxypyridin-3-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methoxy-N-(2-methoxy-1-methylethyl)-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4655316.png)
![3,5-dihydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B4655318.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B4655326.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-5-ethyl-3-thiophenecarboxamide](/img/structure/B4655329.png)
![[2-[(4-bromophenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B4655332.png)
![3-butoxy-N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4655344.png)
![N-(4-bromo-2-fluorophenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B4655352.png)
![4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-2,6-dimethyl-2,5-cyclohexadien-1-one](/img/structure/B4655355.png)
![4-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4655357.png)
![2,6-dimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4655359.png)
![N-[2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]nicotinamide](/img/structure/B4655368.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-N'-phenylurea](/img/structure/B4655374.png)
![N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4655388.png)